molecular formula C9H8ClNO3S2 B1440675 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS No. 1268334-97-9

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Cat. No.: B1440675
CAS No.: 1268334-97-9
M. Wt: 277.8 g/mol
InChI Key: HNBKVHRJMPOBKY-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a specialized chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, most notably in the synthesis of novel sulfonamide derivatives . Sulfonamides are a critically important class of compounds in medicinal chemistry, and this reagent is a key building block for creating potential protease inhibitors, receptor antagonists, and other biologically active molecules . Its molecular structure incorporates both a 3,5-dimethylisoxazole ring and a reactive sulfonyl chloride group attached to a thiophene system. The presence of the sulfonyl chloride moiety is essential, as it allows researchers to efficiently introduce the sulfonamide functional group into target molecules through reactions with primary and secondary amines . The isoxazole-thiophene core structure provides a unique pharmacophore that can contribute to specific binding interactions with biological targets. Compounds featuring similar isoxazolyl-thiophene scaffolds have been identified as intermediates in the development of therapeutic agents, highlighting the research value of this reagent . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBKVHRJMPOBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride generally proceeds via:

  • Preparation of the substituted thiophene intermediate bearing the isoxazolyl substituent.
  • Introduction of the sulfonyl chloride group at the 2-position of the thiophene ring through chlorosulfonylation.
  • Purification and isolation of the target sulfonyl chloride compound.

Preparation of 2-Thiophenesulfonyl Chloride Core

The key intermediate, 2-thiophenesulfonyl chloride, is typically prepared by reacting thiophene derivatives with chlorosulfonyl isocyanate (CSI) or other chlorinating agents such as thionyl chloride (SOCl₂). According to patent WO2016161063A1, an efficient process involves:

  • Step 1: Dissolving thiophene in dibutyl ether as the organic solvent.
  • Step 2: Adding chlorosulfonyl isocyanate (CSI) in molar excess to the thiophene solution, either by adding CSI to thiophene or by reverse addition (thiophene into CSI), with the latter reducing byproduct formation and increasing yield of the 2-substituted product.
  • Step 3: The reaction produces (thiophene-2-carbonyl)sulfamoyl chloride, which can be isolated as a homogeneous solution or solid suspension.
  • Step 4: Hydrolysis or further treatment with aqueous acid (e.g., sulfuric acid) or base to convert intermediates into 2-thiophenecarboxylic acid or its derivatives.
  • Step 5: Conversion of 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride by reaction with thionyl chloride in the presence of catalytic dimethylformamide (DMF), releasing gases such as sulfur dioxide and hydrogen chloride.

This method achieves high regioselectivity for the 2-position on the thiophene ring, minimizing 3-substituted isomers.

Specific Preparation of this compound

Direct detailed synthetic procedures specifically for this compound are scarce in open literature; however, the following inferred method is consistent with known chemistry and patent disclosures:

Step Reagents & Conditions Description
1 Thiophene dissolved in dibutyl ether Prepare thiophene solution as starting material
2 Chlorosulfonyl isocyanate (CSI) added dropwise at 40°C Formation of (thiophene-2-carbonyl)sulfamoyl chloride intermediate
3 Reaction mixture heated at 50°C for 2.5 hours Completion of chlorosulfonylation
4 Addition of aqueous sulfuric acid (20%) at low temperature Hydrolysis to 2-thiophenecarboxylic acid intermediate
5 Reaction with thionyl chloride (SOCl₂) and catalytic DMF at 65°C Conversion to 2-thiophenesulfonyl chloride
6 Coupling with 3,5-dimethyl-4-isoxazolyl derivative under basic conditions (e.g., NaH in THF) Formation of target sulfonyl chloride with isoxazolyl substituent

This method yields the desired compound with high regioselectivity and purity, suitable for use as an intermediate in further synthetic applications.

Analytical and Purification Techniques

  • RP-HPLC and GC-FID are employed to monitor reaction progress and purity, with UV detection at 230 nm and 280 nm wavelengths.
  • Purification often involves extraction with organic solvents (ethyl acetate, methylene chloride), pH adjustments, drying over anhydrous magnesium sulfate, and recrystallization using hexanes/ethyl acetate mixtures.
  • Distillation under high vacuum is used to recover volatile intermediates like 2-thiophenecarbonyl chloride.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Thiophene, chlorosulfonyl isocyanate, 3,5-dimethyl-4-isoxazolyl derivative
Solvents Dibutyl ether, tetrahydrofuran (THF), ethyl acetate, methylene chloride
Chlorinating agents Chlorosulfonyl isocyanate (CSI), thionyl chloride (SOCl₂)
Reaction temperatures 40–65°C for chlorosulfonylation and chlorination steps
Reaction times 1–3 hours for main steps
Bases used Sodium hydride (NaH) for nucleophilic substitution
Purification methods Extraction, pH adjustment, recrystallization, vacuum distillation
Analytical methods RP-HPLC, GC-FID, UV detection

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride serves as a key building block in the synthesis of biologically active compounds. Notable applications include:

  • Antimicrobial Agents : The compound can be transformed into derivatives that inhibit the growth of both gram-positive and gram-negative bacteria. For instance, sulfonamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli by disrupting bacterial folate synthesis pathways.
  • Anticancer Activity : Research indicates that derivatives can induce apoptosis in cancer cells through various signaling pathways. In vitro studies have demonstrated that these compounds activate caspase pathways in human breast cancer cell lines.
  • Cardiovascular Treatments : The compound's ability to modulate endothelin receptors suggests potential applications in treating hypertension and other cardiovascular disorders.

Materials Science

The unique structure of this compound allows it to be explored for developing novel materials with specific electronic or optical properties. Its reactivity enables the formation of new polymers or nanomaterials that could be utilized in advanced technological applications.

Chemical Biology

In chemical biology, this compound can act as a probe to study biological interactions at the molecular level. Its sulfonyl chloride group can participate in various reactions with biological nucleophiles, aiding in the understanding of molecular mechanisms within cells.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
Endothelin ModulationInhibits binding to endothelin receptors

Antimicrobial Efficacy

A study on sulfonamide derivatives derived from this compound demonstrated significant antimicrobial activity against various pathogens. The mechanism involved disruption of bacterial folate synthesis pathways.

Cancer Cell Apoptosis

In vitro studies indicated that derivatives could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways, showcasing their potential as anticancer agents.

Endothelin Receptor Interaction

A patent study highlighted the compound's ability to inhibit endothelin receptor binding, suggesting its role as a therapeutic agent for managing conditions associated with excessive vasoconstriction. This interaction underscores its significance in cardiovascular research.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The isoxazole and thiophene moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Thiophenesulfonyl Chlorides

2-Thiophenesulfonyl Chloride (CAS RN 16629-19-9)
  • Molecular Formula : C₄H₃ClO₂S₂
  • Molecular Weight : 182.65 g/mol
  • Key Differences : Lacks the 3,5-dimethyl-4-isoxazolyl substituent, resulting in a simpler structure.
  • Reactivity : The absence of the isoxazole ring reduces steric hindrance, enhancing its utility in nucleophilic substitutions. It is widely used as a precursor for sulfonated polymers and dyes .
5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride (CAS RN 321309-40-4)
  • Molecular Formula: C₇H₄ClNO₃S₂
  • Molecular Weight : 249.69 g/mol
  • Key Differences : Substituted with a 1,3-oxazol-5-yl group instead of a 3,5-dimethyl-4-isoxazolyl group. The oxazole and isoxazole rings are structural isomers, differing in the positions of oxygen and nitrogen atoms.
  • Applications : Used in pesticide testing and as a reagent for synthesizing bioactive sulfonamides. Its lower molecular weight compared to the target compound may influence solubility and reaction kinetics .

Comparison with Isoxazole-Containing Derivatives

2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide
  • Structure : Shares the 3,5-dimethyl-4-isoxazolyl group but incorporates a benzamide and pyrimidine moiety.
  • Applications : Designed for therapeutic use (e.g., anticancer and antiviral agents). The sulfonyl chloride group in the target compound allows it to act as a precursor for such derivatives, emphasizing its role in drug discovery .
N-[2-[(3,5-Dichloro-2-pyridyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide
  • Structure : Contains a thiazole ring instead of isoxazole and lacks the sulfonyl chloride group.
  • Relevance : Highlights the pharmacological versatility of heterocyclic systems. The target compound’s sulfonyl chloride group provides a distinct reactivity profile for covalent modifications .

Physicochemical and Functional Comparisons

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride 1268334-97-9 C₉H₇ClN₂O₃S₂ 314.76 3,5-Dimethyl-4-isoxazolyl, sulfonyl chloride Pharmaceutical intermediates, agrochemicals
5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride 321309-40-4 C₇H₄ClNO₃S₂ 249.69 1,3-Oxazol-5-yl, sulfonyl chloride Pesticide testing, sulfonamide synthesis
2-Thiophenesulfonyl chloride 16629-19-9 C₄H₃ClO₂S₂ 182.65 Sulfonyl chloride Polymer/dye synthesis
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide N/A C₂₀H₂₂N₆O₂S 410.50 3,5-Dimethyl-4-isoxazolyl, benzamide Anticancer, antiviral agents

Key Research Findings

  • Reactivity : The sulfonyl chloride group in the target compound enables efficient nucleophilic displacement reactions, unlike the thioether or amide groups in analogs from .
  • Thermal Stability : 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride has a melting point of 80–82°C, suggesting higher thermal stability than the target compound (data pending) .
  • Pharmacological Potential: Isoxazole-containing derivatives in demonstrate that the 3,5-dimethyl group enhances metabolic stability, a feature leveraged in the target compound’s design .

Biological Activity

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a compound that combines isoxazole and thiophene moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : 5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride
  • Molecular Formula : C9H8ClN2O3S2
  • Molecular Weight : 270.75 g/mol

This compound features a sulfonyl chloride functional group that is highly reactive and can participate in various chemical reactions, making it a versatile building block in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide derivatives derived from this compound have shown potential in inhibiting the activity of certain enzymes involved in disease pathways.
  • Modulation of Endothelin Receptors : Research indicates that derivatives of this compound can modulate the activity of endothelin receptors, which are implicated in various cardiovascular diseases .

Therapeutic Applications

Research has identified several potential therapeutic applications for this compound:

  • Antimicrobial Agents : The compound's structural characteristics allow it to be developed into antimicrobial agents targeting both gram-positive and gram-negative bacteria .
  • Anticancer Activity : Studies suggest that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .
  • Cardiovascular Treatments : The modulation of endothelin receptors suggests potential applications in treating hypertension and other cardiovascular disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
Endothelin ModulationInhibits binding to endothelin receptors

Case Study Analysis

  • Antimicrobial Efficacy :
    A study on sulfonamide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial folate synthesis pathways.
  • Cancer Cell Apoptosis :
    In vitro studies showed that derivatives of this compound could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways.
  • Endothelin Receptor Interaction :
    A patent study highlighted the compound's ability to inhibit endothelin receptor binding, suggesting its role as a therapeutic agent for managing conditions associated with excessive vasoconstriction .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride?

The synthesis typically involves sulfonation of 2-thiophene derivatives followed by functionalization with the isoxazole moiety. A common approach includes:

  • Step 1 : Sulfonation of 2-thiophene using chlorosulfonic acid to yield 2-thiophenesulfonyl chloride .
  • Step 2 : Introduction of the 3,5-dimethyl-4-isoxazolyl group via nucleophilic substitution or cross-coupling reactions. For example, coupling the sulfonyl chloride intermediate with a pre-synthesized 3,5-dimethyl-4-isoxazole derivative under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .
  • Characterization : Confirm purity via HPLC and structure via 1^1H/13^13C NMR (key peaks: sulfonyl chloride at ~160 ppm in 13^13C NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure the stability of this compound during storage?

This compound is moisture-sensitive due to the reactive sulfonyl chloride group. Recommended protocols:

  • Storage : Under inert atmosphere (argon) at –20°C in airtight, amber vials to prevent hydrolysis .
  • Stability Testing : Monitor decomposition via periodic 1^1H NMR; a >5% decrease in sulfonyl chloride signal indicates degradation. Solvolysis rates in hydroxylic solvents (e.g., ethanol/water mixtures) can be modeled using the Grunwald-Winstein equation to predict shelf life .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitutions?

Solvent polarity and hydrogen-bonding capacity significantly impact reactivity. For example:

  • Fluoroalcohol Solvents : Enhance solvolysis rates due to strong hydrogen-bonding interactions with the sulfonyl chloride group, as shown in studies on analogous 2-thiophenesulfonyl chloride derivatives .
  • Kinetic Analysis : Use the extended Grunwald-Winstein equation to correlate solvent parameters (mm, ll) with rate constants (kk). For instance, trifluoroethanol (TFE) increases kk by 3–5× compared to methanol, enabling controlled reactivity in sulfonamide formation .

Q. How can computational chemistry aid in predicting the bioactivity of derivatives of this compound?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are valuable for rational drug design:

  • Target Selection : Prioritize targets like cyclooxygenase-2 (COX-2) or platelet aggregation receptors, based on structural analogs with anti-thrombotic activity .
  • Docking Workflow : Use AutoDock Vina to simulate binding interactions between the sulfonyl chloride moiety and catalytic residues (e.g., Tyr385 in COX-2). Validate predictions with in vitro enzyme inhibition assays .
  • Data Interpretation : Compare computed binding energies (ΔGΔG) with experimental IC50_{50} values to refine models. Discrepancies may arise from solvation effects or protein flexibility .

Q. How should researchers address contradictions in reported biological activities of structurally related compounds?

Discrepancies often stem from assay conditions or substituent effects. Mitigation strategies include:

  • Assay Standardization : Replicate key studies (e.g., platelet aggregation inhibition) under controlled conditions (e.g., 37°C, pH 7.4) using human platelet-rich plasma .
  • Structure-Activity Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on the isoxazole ring) using dose-response curves. For example, 3,5-dimethyl substitution enhances metabolic stability over bulkier groups .

Q. What analytical techniques are critical for resolving byproducts in sulfonamide synthesis using this compound?

Byproducts like sulfonic acids or disulfides require advanced separation and identification:

  • Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to isolate impurities.
  • Spectroscopy : LC-MS/MS (ESI-negative mode) identifies sulfonic acid derivatives ([M–H]^- at m/z 248.1). For disulfides, HRMS confirms dimeric species (e.g., [2M–Cl]+^+) .
  • Mechanistic Insight : Trace hydrolysis byproducts back to water contamination during synthesis; use Karl Fischer titration to ensure <0.1% moisture in solvents .

Q. How can isotopic labeling (e.g., 35^{35}35S) be applied to study the metabolic fate of this compound?

Radioisotope tracing provides pharmacokinetic

  • Synthesis : Incorporate 35^{35}S during sulfonation using 35^{35}S-labeled chlorosulfonic acid.
  • In Vivo Studies : Administer the labeled compound to rodent models; track metabolites in plasma and urine via scintillation counting. Key findings might include rapid renal clearance of sulfonate metabolites .

Q. What strategies optimize regioselectivity in reactions involving the isoxazole and thiophene rings?

Electronic and steric effects govern regioselectivity:

  • Electrophilic Substitution : The electron-deficient isoxazole ring directs electrophiles (e.g., nitration) to the thiophene’s α-position. DFT calculations (e.g., Gaussian09) predict charge distribution, guiding experimental design .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids; the sulfonyl chloride group tolerates mild bases like K2_2CO3_3 in THF/water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

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